2-Methyl-2,9-diazaspiro[5.5]undecan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-methyl-2,9-diazaspiro[5.5]undecan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-12-8-2-3-10(9(12)13)4-6-11-7-5-10/h11H,2-8H2,1H3 |
InChI Key |
VQRSFOFMLQRVSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2(C1=O)CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 2,9 Diazaspiro 5.5 Undecan 1 One and Analogues
Foundational Strategies for Spirolactam Ring Construction
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.orgnih.gov In the context of spirolactam synthesis, [2+2] cycloadditions are particularly relevant for forming the four-membered β-lactam ring, a common type of lactam.
The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, is a classic and highly effective method for synthesizing β-lactams. wikipedia.org The reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form the four-membered lactam ring. wikipedia.orgorganic-chemistry.org The process begins with the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. organic-chemistry.org This intermediate then undergoes ring closure to yield the β-lactam. organic-chemistry.org
The stereochemical outcome of the reaction is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern often leads to trans-β-lactams. organic-chemistry.org This reaction has been utilized to create complex spiro-fused β-lactams, demonstrating its utility in generating sterically congested spiro-centers. nih.govmdpi.com For instance, the synthesis of dispirooxindole-β-lactams has been accomplished using a one-pot Staudinger ketene-imine cycloaddition, highlighting the reaction's applicability to spirocyclic systems. mdpi.comnih.gov
| Ketene Source | Imine Partner | Resulting Structure Type | Reference |
|---|---|---|---|
| N-aryl-2-oxo-pyrrolidine-3-carboxylic acids | Isatin-derived imines | Dispirooxindole-β-lactams | mdpi.com |
| Acid chlorides (via in situ ketene formation) | Diimines | Bis-4-spiro-β-lactams | nih.gov |
| Diazoacetoacetate (via Wolff rearrangement) | Generic Imines | β-lactams | wikipedia.org |
Beyond the Staudinger reaction, other [2+2] cycloaddition pathways are available for constructing four-membered rings, which can be precursors to or components of spirolactams. Photochemical [2+2] cycloadditions, for example, are effective for synthesizing strained cyclobutane (B1203170) rings by reacting two alkene-containing partners, where one is photochemically excited. libretexts.org Transition metal catalysis, particularly with copper(I) salts, can also facilitate photochemical [2+2] reactions to form cyclobutane structures, which are valuable building blocks in natural product synthesis. nih.gov While not directly forming the lactam ring in one step, these methods create the core spirocyclic carbon framework, which can then be further functionalized to yield the final spirolactam.
Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a direct route to ring formation from a linear precursor. researchgate.net This strategy is widely used to construct spirolactams by forming the lactam ring through the creation of an amide bond. researchgate.netmdpi.com A common approach involves the cyclization of an amino acid derivative where the amine and carboxylic acid (or its derivative) are held in proximity by a spirocyclic framework.
For example, the synthesis of 1,4-diazaspiro[5.5]undecan-3-one, a close analogue of the target compound, utilizes an intramolecular cyclization as the key step to form the spirolactam ring. google.com In this process, a precursor molecule, (1-(aminomethyl)cyclohexyl)glycine, internally cyclizes to produce the final spirolactam product. google.com Similarly, strain-enabled radical spirocyclization cascades have been developed to access functionalized spirocyclobutyl lactams under mild conditions. rsc.org Reductive cyclization strategies have also been employed to stereoselectively synthesize spiro-compounds from ortho esters via a cyano acetal (B89532) intermediate. nih.gov
| Precursor Type | Key Transformation | Product Core | Reference |
|---|---|---|---|
| (1-(aminomethyl)cyclohexyl)glycine | Internal amide formation | 1,4-diazaspiro[5.5]undecan-3-one | google.com |
| 4-substituted pyridines with β-dicarbonyl nucleophile | Pyridine (B92270) activation and intramolecular addition | 3,9-diazaspiro[5.5]undecane | uiowa.edu |
| Interlocked N,N-dibenzylfumaramides | Base-promoted intramolecular cyclization | Interlocked β-lactams | nih.gov |
| Bicyclobutane (BCB) allyl amides | Strain-enabled radical spirocyclization | Spirocyclobutyl lactams | rsc.org |
Ring transformation reactions offer another pathway to spirolactams, where a pre-existing ring is chemically altered to form the desired spirocyclic structure. This can involve ring-opening of a cyclic precursor followed by a recyclization step that establishes the spiro center. For instance, rhodamine-based spirolactams are well-known for their reversible, acid-catalyzed ring-opening and ring-closing process. nih.govrsc.org While often studied in the context of fluorescent probes, the underlying chemical transformation from a closed spirolactam to an open-ring amide and back is a fundamental reaction. acs.orgnih.gov This principle can be applied synthetically, where a monocyclic or bicyclic system is designed to undergo a rearrangement or ring-closing reaction to generate the thermodynamically stable spirolactam architecture.
Cycloaddition Reactions in Spirocyclic Lactam Synthesis
Specific Routes for the Diazaspiro[5.5]undecane Core Formation
The synthesis of the 1,9-diazaspiro[5.5]undecane core, which is structurally related to the 2,9-isomer, has been reviewed, indicating that different synthetic strategies are preferred depending on the desired substitution and fusion patterns. nih.govnih.gov Bioactive compounds containing this core often feature a carbonyl group at the 2-position and substituents at the 1 and/or 9 positions. nih.gov
One established method for creating a diazaspiro[5.5]undecane system is through the intramolecular spirocyclization of substituted pyridines. uiowa.edu In this approach, a 4-substituted pyridine bearing a tethered nucleophile (like a β-dicarbonyl group) is activated with ethyl chloroformate. This activation facilitates the intramolecular addition of the nucleophile to the pyridine ring, constructing the spirocyclic core. uiowa.edu
Another relevant synthesis is that of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one analogues. The synthesis starts from N-Boc-piperidone, which is converted to an epoxide. acs.org This epoxide undergoes thermal ring-opening with an arylamine to yield an aminoalcohol, which is then cyclized to form the spirolactam ring. acs.org Adapting such a strategy to form the 2,9-diazaspiro[5.5]undecane core would involve starting with a suitably substituted piperidine (B6355638) or cyclohexane (B81311) precursor and applying sequential reactions to build the second nitrogen-containing ring and the lactam functionality.
A multi-step process to synthesize 1,4-diazaspiro[5.5]undecan-3-one starts from cyclohexanone. google.com The key steps involve the addition of nitromethane, reaction with an alkyl glycinate, reduction of the nitro group to an amine, and finally, an intramolecular cyclization to form the spirolactam. google.com This demonstrates a build-up approach where the spiro-center is established early, and the second heterocyclic ring containing the lactam is formed in the final steps.
Double Michael Addition Cascades
Double Michael addition reactions serve as a powerful and efficient method for constructing cyclic and spirocyclic systems in a single step. rsc.org This strategy typically involves the conjugate addition of a nucleophile to two Michael acceptors, leading to the formation of a new ring.
The synthesis of highly functionalized bridged heterocyclic systems, such as morphan derivatives, has been achieved through a diastereoselective double Michael addition of heterocyclic ketene aminals to quinone monoketals. rsc.org This catalyst-free, one-pot procedure proceeds efficiently in water, highlighting its environmental advantages. rsc.org The cascade reaction creates complex molecular architectures with high diastereoselectivity. rsc.org Similarly, tandem Michael addition cascades have been utilized to prepare functionalized chromenes and related heterocycles, demonstrating the versatility of this approach in building complex ring systems. beilstein-journals.org
A notable application is the palladium-catalyzed double 1,4-addition of an azlactone intermediate to a dienone, which creates spirocyclic azlactones containing up to three contiguous stereocenters. nih.gov While the diastereoselectivity can be moderate, this method often achieves high enantioselectivity. nih.gov This cascade approach is both step- and atom-economic, starting from simple precursors like N-benzoyl glycine (B1666218) and divinylketones. nih.gov Another strategy involves a cascade [5 + 1] double Michael reaction between thiooxindoles and dibenzalacetones to produce spiro(thio)oxindoles with high diastereoselectivity under catalyst-free conditions. nih.gov
The general mechanism for these cascades often begins with the initial Michael addition of a nucleophile to an α,β-unsaturated system, followed by a second intramolecular Michael addition that closes the ring, thereby forming the spirocyclic core. beilstein-journals.orgfrontiersin.org
Table 1: Examples of Double Michael Addition Cascades in Spirocycle Synthesis
| Nucleophile/Donor | Michael Acceptor | Product Type | Key Features |
|---|---|---|---|
| Heterocyclic Ketene Aminals | Quinone Monoketals | Morphan Derivatives | Diastereoselective, catalyst-free, proceeds in water. rsc.org |
| Thiooxindoles | Dibenzalacetones | Spiro[cyclohexanone-thiooxindoles] | Highly diastereoselective, catalyst-free, scalable. nih.gov |
| Azlactone Intermediate | Divinylketones | Spirocyclic Azlactones | Catalytic, asymmetric, forms up to three stereocenters. nih.gov |
Aminoallylation and Ring-Closing Metathesis (RCM) Sequences
Ring-Closing Metathesis (RCM) has become a cornerstone in the synthesis of cyclic compounds, including nitrogen-containing heterocycles. This reaction utilizes ruthenium or molybdenum catalysts to form a new double bond with the elimination of a small olefin, effectively closing a ring from a diene precursor.
In the context of spirodiazacyclic structures, a sequence involving aminoallylation followed by RCM provides a convergent route to the core. The synthesis often commences with a suitable piperidone derivative. An aminoallylation step introduces the necessary second nitrogen atom and an allyl group. The subsequent RCM of a diene intermediate, containing another olefinic bond elsewhere in the molecule, forges the second piperidine ring of the spiro-system.
While direct RCM approaches to certain complex macrocycles have proven challenging, the strategy has been successfully applied to the synthesis of various heterocyclic systems. mdpi.com For instance, δ-lactones can be formed via RCM of an appropriate allylic ester precursor. mdpi.com The success of RCM is highly dependent on the substrate, catalyst choice, and reaction conditions.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. nih.govrug.nl These strategies are particularly valuable in medicinal chemistry for building libraries of structurally diverse compounds. nih.gov
For the synthesis of diazaspiro[5.5]undecanone frameworks, MCRs provide a direct and flexible entry. One such approach is the l-proline (B1679175) catalyzed three-component Knoevenagel–Diels–Alder reaction of a diterpenoid enone, an aldehyde, and Meldrum's acid to furnish terpenyl-substituted dioxaspiro[5.5]undecane-1,5,9-triones. researchgate.netnsu.ru This methodology can be adapted to create 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones by using 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones instead of Meldrum's acid. nsu.ru These reactions proceed regioselectively to build the spirocyclic core. nsu.ru
The power of MCRs lies in their ability to assemble complex scaffolds in a single, efficient step, incorporating multiple points of diversity from the various starting components. nih.gov Well-known MCRs like the Ugi, Passerini, and Strecker reactions form the basis for many synthetic routes toward complex APIs and heterocyclic structures. rug.nlmdpi.com
Diastereoselective and Enantioselective Synthesis of 2-Methyl-2,9-diazaspiro[5.5]undecan-1-one Frameworks
Controlling the stereochemistry of the spirocyclic core is crucial, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. nih.gov Both diastereoselective and enantioselective methods have been developed to access stereochemically pure diazaspiro[5.5]undecane derivatives.
Diastereoselectivity is often achieved in cascade reactions where the stereochemistry of the first bond formation directs the stereochemical outcome of subsequent cyclization steps. beilstein-journals.org The double Michael addition reaction of heterocyclic ketene aminals with quinone monoketals, for example, proceeds with high diastereoselectivity to afford highly functionalized morphan derivatives. rsc.org Similarly, a highly diastereoselective cascade [5 + 1] double Michael reaction has been reported for the synthesis of spiro(thio)oxindoles, yielding products with a specific relative configuration. nih.gov
For enantioselective synthesis, chiral catalysts or auxiliaries are employed. A notable example is the Pd(II)-catalyzed double Michael addition for the synthesis of spirocyclic azlactones, which utilizes a planar chiral ferrocene (B1249389) bispalladacycle as the catalyst to achieve high enantioselectivity. nih.gov Organocatalysis also presents a powerful tool; for instance, a quadruple-cascade reaction to construct highly functionalized tetrahydro-6H-benzo[c]chromenes with five stereogenic centers was achieved with excellent enantioselectivity (>99% ee) using a chiral diphenylpyrrolinol trimethylsilyl (B98337) ether catalyst. beilstein-journals.org Asymmetric synthesis of related 1,8-diazaspiro[5.5]undecane derivatives has also been explored, highlighting the importance of stereocontrol in this class of compounds. acs.org
Derivatization and Functionalization Strategies for Spirodiazacyclic Lactams
To explore structure-activity relationships (SAR) and optimize the properties of lead compounds, the derivatization of the core spirodiazacyclic lactam scaffold is essential. nih.govsoton.ac.uk Strategies focus on introducing a variety of substituents at different positions, particularly on the nitrogen atoms, and on converting existing functional groups.
Incorporation of Varied Heterocyclic and Aromatic Substituents
The introduction of diverse aryl and heteroaryl groups is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile. For spirodiazacyclic lactams, these substituents are often installed on one of the nitrogen atoms.
One common method involves the N-arylation of a spirocyclic amine intermediate. This can be accomplished using classic coupling reactions like the Buchwald-Hartwig or Ullmann couplings with various aryl or heteroaryl halides. acs.org This approach allows for the late-stage introduction of a wide range of aromatic substituents. acs.org For example, in the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, an aryl group was installed in the final step of the sequence via Ullmann or Buchwald-Hartwig conditions. acs.org Another strategy involves the acylation of a nitrogen atom with a substituted acid chloride, followed by cyclization, which can incorporate functionality from the outset. soton.ac.ukacs.org
Table 2: Methods for Introducing Aromatic and Heterocyclic Substituents
| Reaction Type | Position of Substitution | Substrates | Key Features |
|---|---|---|---|
| Buchwald-Hartwig/Ullmann Coupling | N4 or N9 | Spirocyclic amine, Aryl/Heteroaryl halides | Late-stage functionalization, broad substrate scope. acs.org |
| Acylation/Amide Coupling | N9 | Spirocyclic amine, Carboxylic acids/Acid chlorides | Forms amide linkage, allows introduction of complex acyl groups. soton.ac.uk |
Post-Cyclization Functional Group Interconversions
Once the spirodiazacyclic lactam core is assembled, further chemical manipulations can be performed to fine-tune the molecule's properties. These post-cyclization modifications allow for the synthesis of analogues that might not be directly accessible through the primary cyclization strategy.
Common transformations include the reduction of amide or lactam carbonyls to the corresponding amines, the deprotection of protecting groups, and the modification of appended substituents. For instance, a nitro group can be reduced to an amine, which can then be further functionalized, for example, by conversion to a sulfamide. nih.gov The removal of protecting groups, such as a Boc group from a nitrogen atom using acidic conditions (e.g., HCl in dioxane), unmasks a secondary amine that can then be subjected to further reactions like acylation or alkylation. soton.ac.uk These interconversions provide access to a broader range of chemical space from a common spirocyclic intermediate. acs.orgnih.gov
High-Throughput Synthesis and Chemical Library Generation
The principles of high-throughput synthesis and the generation of chemical libraries are pivotal in modern drug discovery, enabling the rapid creation of a multitude of structurally related compounds for biological screening. While specific high-throughput methodologies for this compound are not extensively documented in publicly available literature, the strategies employed for analogous diazaspiro compounds and other privileged heterocyclic scaffolds provide a clear blueprint for how such libraries can be constructed. These approaches generally involve parallel synthesis techniques and may be facilitated by automated synthesis platforms.
The core of generating a chemical library around the 2,9-diazaspiro[5.5]undecan-1-one scaffold lies in the strategic introduction of diverse chemical moieties at specific positions of the molecule. For the this compound template, the primary points for diversification are typically the nitrogen atoms of the diazaspiro core, particularly the N9 position, and potentially variations at the N2-methyl group or on the piperidinone ring if the synthetic route allows.
A representative approach to library generation would involve a multi-component reaction or a sequential synthetic pathway where key building blocks can be varied. For instance, a common strategy for constructing libraries of spirocyclic compounds is to utilize a spirocyclic core and then introduce diversity through reactions such as acylation, alkylation, or coupling reactions.
In the context of diazaspiro[5.5]undecane analogues, several studies have demonstrated the generation of compound libraries for the discovery of novel bioactive agents. For example, research on 1,4,9-triazaspiro[5.5]undecan-2-one derivatives has shown the synthesis of a library of compounds to identify potent and selective inhibitors of certain enzymes. nih.gov This was achieved by preparing a key spirocyclic intermediate and subsequently reacting it with a variety of building blocks to introduce diversity. acs.org
The following interactive data table illustrates a hypothetical library generation strategy for analogues of this compound, based on common combinatorial chemistry principles applied to similar scaffolds.
Table 1: Illustrative Library Generation for 2,9-Diazaspiro[5.5]undecan-1-one Analogues
| Core Scaffold | R1 Substituent (at N9) | R2 Substituent (at N2) | Resulting Analogue |
|---|---|---|---|
| 2,9-diazaspiro[5.5]undecan-1-one | Benzyl | Methyl | 9-Benzyl-2-methyl-2,9-diazaspiro[5.5]undecan-1-one |
| 2,9-diazaspiro[5.5]undecan-1-one | 4-Fluorobenzyl | Methyl | 9-(4-Fluorobenzyl)-2-methyl-2,9-diazaspiro[5.5]undecan-1-one |
| 2,9-diazaspiro[5.5]undecan-1-one | 2-Phenylethyl | Methyl | 2-Methyl-9-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-1-one |
| 2,9-diazaspiro[5.5]undecan-1-one | Cyclohexylmethyl | Methyl | 9-(Cyclohexylmethyl)-2-methyl-2,9-diazaspiro[5.5]undecan-1-one |
| 2,9-diazaspiro[5.5]undecan-1-one | Benzyl | Ethyl | 9-Benzyl-2-ethyl-2,9-diazaspiro[5.5]undecan-1-one |
| 2,9-diazaspiro[5.5]undecan-1-one | 4-Fluorobenzyl | Ethyl | 2-Ethyl-9-(4-fluorobenzyl)-2,9-diazaspiro[5.5]undecan-1-one |
Automated synthesis platforms can significantly accelerate the generation of such libraries. These systems can perform repetitive reaction sequences, purifications, and analyses with minimal manual intervention. researchgate.netvapourtec.com For instance, a robotic synthesizer could be programmed to perform the N-alkylation of a parent this compound scaffold with a diverse set of alkyl halides in parallel, leading to a large library of N9-substituted analogues.
The design of these libraries is often guided by computational methods to ensure that the synthesized compounds cover a relevant chemical space and possess drug-like properties. While detailed research findings on the high-throughput synthesis specifically for this compound are not prominent, the established methodologies for related diazaspiro compounds and other heterocyclic systems provide a robust framework for the efficient generation of chemical libraries based on this scaffold for screening and lead optimization in drug discovery programs. nih.gov
Advanced Spectroscopic and X Ray Crystallographic Analysis of 2 Methyl 2,9 Diazaspiro 5.5 Undecan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Characterizationchemicalbook.comchemicalbook.com
¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 2-Methyl-2,9-diazaspiro[5.5]undecan-1-one, the spectrum is expected to show a series of signals corresponding to the unique protons in the molecule.
The N-methyl group (at position 2) would likely appear as a singlet in the range of 2.2–2.9 ppm. chemicalbook.com The protons on the carbon adjacent to the lactam nitrogen (C3) would be deshielded, appearing further downfield. Protons on the piperidine (B6355638) ring attached to the spirocenter would exhibit complex splitting patterns due to spin-spin coupling. The proton on the nitrogen at position 9 (N9-H) would appear as a broad singlet, and its chemical shift could vary depending on solvent and concentration due to hydrogen bonding.
Expected ¹H NMR Chemical Shifts:
N-CH₃: A singlet, expected around 2.3 ppm. chemicalbook.com
CH₂ groups of the piperidone ring: Multiplets in the range of 1.5-3.5 ppm. Protons alpha to the carbonyl (C10) and the nitrogen (C3) would be the most downfield.
CH₂ groups of the second piperidine ring: Multiplets expected in the range of 2.5-3.0 ppm.
N-H proton (at N9): A broad singlet, typically downfield, whose position is solvent-dependent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterizationresearchgate.netoregonstate.edu
¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon environments. Given the structure's asymmetry, ten distinct carbon signals are expected.
The most downfield signal would be the carbonyl carbon (C1) of the lactam, typically appearing in the 165–190 ppm region. oregonstate.edu The spiro carbon (C5), being a quaternary carbon, would likely show a weaker signal. The N-methyl carbon would be found in the upfield region of the spectrum. The chemical shifts of the ring carbons are influenced by their proximity to the nitrogen atoms and the carbonyl group. researchgate.net
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 (C=O) | 170 - 180 | Carbonyl carbon in a six-membered lactam. researchgate.net |
| C3 | 45 - 55 | Alpha to lactam nitrogen. |
| C4 | 20 - 30 | Aliphatic CH₂. |
| C5 (Spiro) | 50 - 65 | Quaternary spirocyclic carbon. |
| C6 | 30 - 40 | Aliphatic CH₂ adjacent to spirocenter. |
| C7 | 40 - 50 | Alpha to piperidine nitrogen (N9). |
| C8 | 20 - 30 | Aliphatic CH₂. |
| C10 | 30 - 40 | Alpha to carbonyl group. |
| C11 | 40 - 50 | Alpha to lactam nitrogen (N2) and spirocenter. |
| N-CH₃ | 35 - 45 | Methyl group on nitrogen. |
Two-Dimensional NMR Techniques for Connectivity and Proximityresearchgate.net
To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of CH, CH₂, and CH₃ groups.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity around quaternary carbons (like the spirocenter C5 and the carbonyl C1) and for piecing together the entire carbon skeleton. For instance, HMBC would show correlations from the N-methyl protons to C3 and C11, confirming the position of the methyl group.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to trace the proton-proton networks within each of the piperidine rings.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationresearchgate.netnih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. mdpi.com
For this compound, the molecular formula is C₁₀H₁₈N₂O. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The precise mass of this ion allows for the confirmation of the molecular formula, a critical step in structure elucidation. researchgate.net
Interactive Data Table: HRMS Data
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₁₉N₂O⁺ | 183.1492 |
| [M+Na]⁺ | C₁₀H₁₈N₂ONa⁺ | 205.1311 |
The observation of an ion with a mass matching the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identificationresearchgate.netnih.govnih.gov
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam (a cyclic amide). Due to ring strain and electronic effects, the position of this band is characteristic. youtube.com Other key absorptions include the N-H stretch of the secondary amine and the various C-H and C-N stretching and bending vibrations.
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (Lactam) | C=O Stretch | 1650 - 1680 | Strong |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, Broad |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Amine | C-N Stretch | 1180 - 1360 | Medium |
The presence of a strong peak around 1670 cm⁻¹ would be a clear indicator of the six-membered lactam ring. nih.gov
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Elucidationresearchgate.netresearchgate.netmdpi.com
While NMR, MS, and IR provide powerful evidence for chemical structure and connectivity, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique can unambiguously establish stereochemistry, bond lengths, bond angles, and the conformation of the cyclic systems. nih.gov
Although a crystal structure for this compound is not publicly available, analysis of a suitable single crystal would yield critical information. researchgate.net It would confirm the spirocyclic nature of the core, define the chair-like conformations of the two piperidine rings, and provide exact measurements of all intramolecular distances and angles. researchgate.net Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds involving the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. weizmann.ac.il Such data is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.
Conformational Analysis of the Spirocyclic System
A detailed conformational analysis of the this compound spirocyclic system would require specific experimental data, which is currently unavailable in the reviewed literature. Such an analysis would typically involve the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the spatial arrangement of atoms and the conformational preferences of the two heterocyclic rings. The presence of the spiro center, the methyl group, and the carbonyl group would introduce specific conformational constraints and preferences that would be unique to this molecule. However, without access to experimental spectra or computational studies on this specific compound, a detailed discussion on the chair, boat, or twist-boat conformations of the piperidine and piperidinone rings and their relative orientations is not possible.
Assessment of Intermolecular Interactions and Crystal Packing
An assessment of the intermolecular interactions and crystal packing of this compound is contingent on the successful crystallization of the compound and subsequent X-ray diffraction analysis. This analysis would reveal the three-dimensional arrangement of the molecules in the solid state, including the unit cell parameters and the symmetry of the crystal lattice. Key intermolecular interactions, such as hydrogen bonding involving the N-H group of the piperidine ring and the carbonyl oxygen, as well as van der Waals forces, would be identified and characterized. The specific packing motif would determine the density and stability of the crystal. As no published crystal structure for this compound could be located, a factual description of its crystal packing and intermolecular forces cannot be provided.
Computational Chemistry and Theoretical Investigations of 2 Methyl 2,9 Diazaspiro 5.5 Undecan 1 One
Quantum Chemical Methods for Electronic Structure and Molecular Geometry Optimization
Quantum chemical methods are fundamental tools for investigating molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about a molecule's electronic structure and energy. Among the most widely used approaches are Hartree-Fock (HF) methods and, more prominently, Density Functional Theory (DFT), which offer a balance of computational cost and accuracy. mdpi.comarxiv.org The primary goal of these calculations in the context of a specific molecule like 2-Methyl-2,9-diazaspiro[5.5]undecan-1-one is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms—the structure with the lowest potential energy. mdpi.comresearchgate.netyoutube.com The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. researchgate.net
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying the electronic properties of molecules. arxiv.org Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. The process involves an iterative self-consistent field (SCF) procedure to solve the Kohn-Sham equations until the energy converges to a minimum. mdpi.com For a molecule like this compound, a DFT calculation would typically be performed using a combination of a functional (e.g., B3LYP, PBE0, SCAN) and a basis set (e.g., 6-31G(d,p), def2-TZVP). arxiv.org
Table 1: Illustrative Output from a DFT Geometry Optimization
| Parameter | Description | Example Data Point |
| Total Energy | The calculated electronic energy of the molecule at its optimized geometry (in Hartrees). | -575.12345 Ha |
| Bond Lengths | The equilibrium distance between two bonded atoms (in Ångstroms). | C1-N2: 1.35 Å |
| Bond Angles | The angle formed by three connected atoms (in degrees). | C1-N2-C3: 118.5° |
| Dihedral Angles | The rotational angle between the planes of two sets of three connected atoms (in degrees). | H-C3-C4-H: 60.2° |
| Dipole Moment | A measure of the molecule's overall polarity (in Debye). | 3.5 D |
Once a molecule's geometry is optimized using a method like DFT, the same theoretical framework can be used to predict its spectroscopic properties. This is invaluable for confirming the identity of a synthesized compound or for understanding its electronic transitions.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational software can simulate NMR spectra by calculating the magnetic shielding tensors for each nucleus in the molecule. youtube.comyoutube.com For this compound, theoretical predictions of ¹H and ¹³C chemical shifts can help assign the signals in an experimental spectrum. youtube.com The accuracy of these predictions depends on the level of theory and can be improved by considering solvent effects. acs.orgacs.org NMR conformational analysis, which combines experimental data (like NOESY) with computational modeling, is particularly powerful for rigid systems like spiro-lactams to determine their solution-state structure. acs.orgnih.gov
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| C=O (Lactam) | - | ~175 | The carbonyl carbon is highly deshielded. |
| N-CH₃ | ~2.9 - 3.1 | ~35 | Methyl group attached to nitrogen. |
| Spiro Carbon (C5) | - | ~60 - 65 | The central quaternary carbon atom. |
| CH₂ (adjacent to lactam C=O) | ~2.3 - 2.5 | ~38 | Protons and carbon alpha to the carbonyl. |
| CH₂ (adjacent to spiro C) | ~1.5 - 1.8 | ~30 - 35 | Carbons in the piperidine (B6355638) rings. |
| N-H (piperidine) | ~1.5 - 2.5 (broad) | - | The chemical shift is variable and depends on conditions. |
| CH₂ (adjacent to N-H) | ~2.7 - 3.0 | ~45 - 50 | Protons and carbon alpha to the secondary amine. |
Note: These are estimated values based on typical ranges for similar functional groups and are not the result of a specific calculation on the title compound.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) spectrum of a molecule by calculating its vibrational modes. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C=O bond in the lactam ring or the N-H bond. These calculations are useful for identifying characteristic functional groups. acs.org
Electronic Spectra: The energies of electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using time-dependent DFT (TD-DFT). This method calculates the energy difference between the ground state and various excited states, providing insight into the molecule's chromophores.
Molecular Dynamics and Conformational Search Algorithms
While quantum mechanics provides a static, minimum-energy picture, molecules are dynamic entities. For flexible molecules, a single conformation does not tell the whole story. Molecular Dynamics (MD) simulations and conformational search algorithms are computational techniques used to explore the full range of accessible shapes (conformers) a molecule can adopt. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic view of molecular behavior and stability. nih.gov
Conformational search algorithms systematically or stochastically alter the rotatable bonds in a molecule to generate a wide array of possible 3D structures. nih.gov Each generated structure is then typically subjected to energy minimization to find the nearest local energy minimum. This process is crucial for spirocycles like this compound, which, despite their rigidity, possess multiple low-energy conformations due to the puckering of the two piperidine rings. Identifying the global minimum energy conformation and other low-energy conformers is essential for understanding how the molecule might interact with a biological target. nih.gov
Table 3: General Steps in a Conformational Search Algorithm
| Step | Description |
| 1. Input Structure | A 2D or 3D structure of the molecule is provided to the program. |
| 2. Generation of Conformers | The algorithm systematically or randomly rotates single bonds to generate a large number of initial conformations. |
| 3. Energy Minimization | Each generated conformation is subjected to a rapid energy minimization using a molecular mechanics force field to find the nearest local energy minimum. |
| 4. Filtering | Duplicate conformations and those above a certain energy threshold are removed. |
| 5. Final Optimization | The remaining unique, low-energy conformers are often further optimized using a higher level of theory, such as DFT. |
| 6. Analysis | The resulting set of low-energy conformers is analyzed to determine their relative energies and geometric properties. |
Theoretical Studies on Reaction Mechanisms and Transition State Energetics
Computational chemistry is a vital tool for elucidating the step-by-step pathway of a chemical reaction, known as the reaction mechanism. By mapping the potential energy surface (PES) that connects reactants to products, researchers can identify key intermediates and, most importantly, transition states. researchgate.net A transition state is the highest energy point along the lowest energy path of a reaction—the "point of no return." youtube.comyoutube.com
The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. youtube.com DFT calculations are widely used to locate transition state geometries and compute their energies. acs.orgnih.gov For the synthesis of spiro-lactams, theoretical studies can clarify the feasibility of different reaction pathways, such as cycloaddition reactions or intramolecular cyclizations. acs.orgnih.govugent.be For example, DFT calculations can determine whether a reaction proceeds through a concerted (one-step) or stepwise mechanism by comparing the activation barriers of the competing pathways. nih.gov Such studies provide fundamental insights that can be used to optimize reaction conditions and improve product yields and stereoselectivity. nih.gov
Table 4: Key Concepts in Theoretical Reaction Mechanism Studies
| Term | Definition |
| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. |
| Reaction Coordinate | A parameter that represents the progress along a reaction pathway, from reactants to products. youtube.com |
| Intermediate | A short-lived, relatively stable molecule that exists at a local energy minimum along the reaction coordinate. |
| Transition State (TS) | A specific configuration along the reaction coordinate at a local energy maximum, representing the energetic bottleneck of the reaction. youtube.comyoutube.com |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction; the energy difference between the reactants and the transition state. youtube.com |
Cheminformatics Approaches for Expanding Spirocyclic Chemical Space
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. In drug discovery, it is essential for designing and managing compound libraries for high-throughput screening. acs.orgscielo.br Spirocyclic scaffolds are considered "privileged structures" because they frequently appear in bioactive molecules and natural products. researchgate.net Their three-dimensional nature and high fraction of sp³-hybridized carbons (Fsp³) are desirable properties for modern drug candidates, as they can lead to improved selectivity and better pharmacokinetic profiles compared to flat, aromatic compounds. lifechemicals.comnih.govnih.gov
Cheminformatics approaches are used to explore and expand the "chemical space" of spirocyclic compounds. scielo.brdigitellinc.comnih.gov This involves:
Virtual Library Design: Creating large, in silico libraries of novel spirocycles by computationally combining different building blocks onto a core scaffold like diazaspiro[5.5]undecane. nih.gov
Scaffold Analysis: Analyzing databases of known active compounds to identify which spirocyclic motifs are most promising for specific biological targets. researchgate.net
Property Prediction: Calculating "drug-like" properties (e.g., molecular weight, lipophilicity, polar surface area) for virtual compounds to filter for those with the highest probability of success. lifechemicals.com
By systematically designing libraries of novel diazaspiro[5.5]undecane derivatives, researchers can efficiently explore the structure-activity relationships around this scaffold, accelerating the discovery of new therapeutic agents. nih.govnih.gov
Table 5: Important Cheminformatic Properties for Drug Discovery
| Property | Description | Relevance |
| Molecular Weight (MW) | The mass of one mole of the substance. | Influences absorption and diffusion; often kept < 500 Da (Lipinski's Rule of 5). |
| cLogP | The calculated logarithm of the octanol-water partition coefficient. | A measure of lipophilicity, which affects solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms in a molecule. | Correlates with hydrogen bonding potential and membrane permeability. |
| Fraction of sp³ Carbons (Fsp³) | The number of sp³ hybridized carbons divided by the total carbon count. | A measure of three-dimensionality or "flatness"; higher Fsp³ is often desirable. lifechemicals.comnih.gov |
| Number of Rotatable Bonds | The count of non-terminal single bonds. | Influences conformational flexibility and binding entropy. |
Medicinal Chemistry Research on the Biological Activity of 2 Methyl 2,9 Diazaspiro 5.5 Undecan 1 One and Analogues
Strategic Importance of Spirodiazacyclic Scaffolds in Contemporary Drug Discovery
Spirodiazacyclic scaffolds, such as the 1,9-diazaspiro[5.5]undecane core, are recognized as privileged heterocyclic structures in modern drug discovery. nih.govnih.gov Their strategic importance stems from the unique three-dimensional (3D) arrangement conferred by the spirocyclic fusion, where two rings are joined by a single common atom. nih.gov This inherent three-dimensionality is a significant advantage over flat, aromatic structures, as it allows for a more sophisticated and precise interaction with the complex 3D architecture of biological targets. nih.gov
The 1,9-diazaspiro[5.5]undecane framework, in particular, has been identified in compounds targeting a wide range of biological systems, demonstrating its versatility. These compounds have been investigated for potential use in treating obesity, pain, and various disorders related to the immune system, cell signaling, and cardiovascular and psychotic conditions. nih.govnih.gov The ability of this scaffold to serve as a core structure in developing ligands for diverse biological targets underscores its value as a foundational element in the design of new therapeutic agents. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The biological activity of compounds based on the 2,9-diazaspiro[5.5]undecan-1-one scaffold is highly dependent on the nature and position of various substituents. nih.govnih.gov Extensive SAR studies have been conducted to optimize the potency and selectivity of these ligands for their respective targets. researchgate.net
Positional and Substituent Effects on Biological Efficacy
For the dual σ1R antagonist and MOR agonist series, specific structural features have been identified as crucial for achieving a balanced dual-activity profile: nih.govresearchgate.net
Position 2: The presence of a small alkyl group, such as the methyl group in the parent compound, is generally favorable for activity. nih.gov
Position 4: The introduction of substituted pyridyl or other aryl moieties at this position is a key element for conferring the desired dual pharmacology. nih.govresearchgate.net
Position 9: N-alkylation with a phenethyl group at this position has been shown to provide optimal activity in many of the most potent dual-acting compounds. nih.gov
In the context of orexin (B13118510) antagonists, the substituents are markedly different. Large, complex groups are typically installed at both the N-2 and N-9 positions to achieve high affinity and selectivity for orexin receptors. nih.govresearchgate.net For example, in the selective OX2R antagonist IPSU , position 2 is substituted with an indolylmethyl group and position 9 with a 4-methoxypyrimidin-2-yl group. nih.gov
This demonstrates that the versatile 2,9-diazaspiro[5.5]undecan-1-one core can be systematically decorated with different functional groups to direct its biological activity toward distinct receptor families. nih.gov
Stereochemical Considerations in Ligand-Target Recognition
Stereochemistry plays a critical role in the interaction between spirocyclic ligands and their biological targets. The spiro center and any additional chiral centers, such as at position 2 of the scaffold, create distinct three-dimensional arrangements that can profoundly affect binding affinity and efficacy.
In the development of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual σ1R/MOR ligands, specific enantiomers are often synthesized to determine the optimal stereochemical configuration. acs.org For instance, the synthesis of (2R)-2-Methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (15cR) highlights the importance of controlling the stereocenter at position 2. acs.org The specific spatial orientation of the methyl group can lead to significant differences in potency between enantiomers, as one isomer may fit more favorably into the receptor's binding pocket than the other. This differential binding underscores the necessity of stereocontrolled synthesis in optimizing ligand-target recognition for this class of compounds. nih.gov
Pharmacophore Mapping and Ligand Design for Spirocyclic Cores
Pharmacophore mapping is a critical tool in drug design, defining the essential three-dimensional arrangement of functional groups required for biological activity. For spirocyclic cores like diazaspiro[5.5]undecane, this approach guides the rational design of new ligands with improved potency and selectivity.
A notable application of ligand design is the development of dual-target agents. Researchers have synthesized 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). sci-hub.se This was achieved through a merging strategy of the pharmacophores for both targets, exploring various substitutions on the central spirocyclic scaffold. sci-hub.sesci-hub.se The design process identified that phenethyl derivatives at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 yielded the best activity profiles. sci-hub.seacs.org
In another study focusing on 3,9-diazaspiro[5.5]undecane-based antagonists for the γ-aminobutyric acid type A (GABA A) receptor, researchers investigated the structural determinants of the compounds to propose a binding mode. acs.orgsoton.ac.uk This foundational work aimed to facilitate the rational design of new analogues. The study highlighted the importance of the spirocyclic benzamide (B126) moiety for binding affinity. acs.orgsoton.ac.uk Similarly, modeling the binding of 1,9-diazaspiro[5.5]undecanes to Protein Kinase A (PKA) helped to understand how different substituents on the spirocyclic core interact with the ATP-binding site, providing a basis for designing new kinase inhibitors. researchgate.net
In Vitro Cellular Target Engagement and Pathway Modulation Studies
The biological effects of diazaspiro[5.5]undecane analogues have been extensively studied in vitro, revealing their potential to modulate various cellular pathways involved in microbial infections, cancer, and immune responses.
Assessment of Antimicrobial Activity (e.g., against Mycobacterium tuberculosis)
Spiro-heterocyclic compounds are recognized for their broad-spectrum antimicrobial properties. Various studies have demonstrated the synthesis of novel spiro-thiazolidinones and spiro-4H-pyrans with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govemanresearch.org The mechanism for some of these, such as thiazolidinones, is believed to involve the inhibition of the MurB enzyme, which is crucial for the biosynthesis of the bacterial cell wall's peptidoglycan layer.
However, research specifically on the antimicrobial activity of diazaspiro[5.5]undecane derivatives is limited. A study investigating two spiro compounds isolated from the roots of Artemisia pallens found that while they exhibited antibacterial activity against common strains like E. coli and S. aureus, they were inactive against Mycobacterium tuberculosis. tandfonline.com In a different class of nitrogen-containing heterocyclic antibiotics, diaza-anthracene compounds were found to selectively inhibit M. tuberculosis, including drug-resistant strains, by targeting the folate pathway. nih.gov While promising for the broader field of antimycobacterial drug discovery, direct evidence for the activity of 2-methyl-2,9-diazaspiro[5.5]undecan-1-one or its close analogues against M. tuberculosis remains to be established.
**Table 1: Antibacterial Activity of Spiro Compounds from *Artemisia pallens***
| Compound | Bacterial Strain | IC₅₀ (µM) | MIC (µM) |
|---|---|---|---|
| Compound 1 | E. coli | 3.69 | 80.57 |
| P. aeruginosa | 3.11 | 68.34 | |
| S. aureus | 2.57 | 38.17 | |
| B. subtilis | 2.98 | 51.24 | |
| Compound 2 | E. coli | 3.08 | 21.77 |
| P. aeruginosa | 2.67 | 18.56 | |
| S. aureus | 2.48 | 12.78 | |
| B. subtilis | 2.87 | 15.67 |
Data sourced from Taylor & Francis Online. tandfonline.com
Investigation of Antineoplastic Mechanisms in Cancer Cell Lines
Analogues of diazaspiro[5.5]undecane have shown potential as anticancer agents through various mechanisms of action. A review of 1,9-diazaspiro[5.5]undecane derivatives highlights their development as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.net PARP-1 is a critical enzyme in DNA damage repair, and its inhibition is a validated strategy for cancer therapy, particularly in tumors with existing DNA repair deficiencies. researchgate.net
Furthermore, diterpenoid-substituted 2,4-diazaspiro[5.5]undecanones have demonstrated the ability to induce apoptosis and differentiation in neoplastic cells, marking them as potential leads for new anticancer drugs. researchgate.net Another area of investigation involves the inhibition of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. A 1,9-diazaspiro[5.5]undecan-2-one moiety was used as a key component in a benzimidazole (B57391) derivative that showed an IC₅₀ value of 49.0 nM against ACC. researchgate.net
Table 2: Antagonist Activity of Benzene-Fused 1,9-Diazaspiro[5.5]undecane Analogues
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 9b | NK1 | 54 |
| 9c | NK1 | 2.0 |
| 9d | NK1 | 1.9 |
Data sourced from PubMed Central. nih.gov
Immunomodulatory Potential in Cell-Based Assays
The diazaspiro[5.5]undecane core is a key feature in compounds designed to modulate the immune system. A significant finding comes from the study of 3,9-diazaspiro[5.5]undecane-based GABA A receptor antagonists. acs.org In cell-based assays, a structurally simplified m-methylphenyl analogue, compound 1e , was shown to efficiently rescue the inhibition of T cell proliferation. acs.orgsoton.ac.uk This finding provides a platform to explore the immunomodulatory potential of this class of compounds for peripheral applications. acs.orgsoton.ac.uk The binding affinity (Ki) for this analogue was determined to be in the high-nanomolar range. acs.org
A review of bioactive 1,9-diazaspiro[5.5]undecanes further supports their potential use in treating various immune system disorders, highlighting the versatility of this scaffold. nih.govnih.gov
Table 3: GABA A Receptor Binding Affinities of 3,9-Diazaspiro[5.5]undecane Analogues
| Compound | Target Receptor Subtype | Kᵢ (nM) |
|---|---|---|
| 1e | α4βδ | 180 |
Data sourced from ACS Publications and ePrints Soton. acs.orgsoton.ac.uk
Development of this compound as a Synthons for Advanced Chemical Entities
The diazaspiro[5.5]undecane framework serves as a versatile synthon, or building block, for the creation of more complex and functionally diverse molecules. Synthetic routes often start from readily available precursors, such as N-Boc-piperidone, to construct the core spirocyclic system. acs.org This approach allows for systematic modification and functionalization at various positions around the scaffold.
For instance, the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives utilized a versatile strategy that enabled the exploration of structure-activity relationships by introducing diverse substituents. sci-hub.seacs.org Similarly, the 1,7-diazaspiro[5.5]undecane parent heterocycle has been shown to react with a range of electrophiles, such as alkyl halides and acid chlorides, to yield more elaborate spirocyclic adducts or tetrahydropyridine (B1245486) derivatives. figshare.com The core can also be incorporated as a substituent onto other heterocyclic systems, as seen in the development of benzimidazole-based ACC inhibitors, demonstrating its utility in generating advanced chemical entities for drug discovery. nih.govresearchgate.net
Q & A
Q. How do spiro ring modifications (e.g., replacing oxygen with sulfur) affect conformational dynamics and receptor binding?
Q. What evidence supports the role of this compound in disrupting protein-protein interactions (PPIs) relevant to oncology?
- Fluorescence polarization assays using FITC-labeled peptide probes (e.g., p53-MDM2) quantify PPI inhibition. Derivatives with extended aromatic substituents (e.g., 4-benzyl groups) exhibit IC₅₀ values <1 μM in breast cancer cell lines (MDA-MB-231), correlating with apoptotic marker activation (caspase-3/7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
